
2-methylbenzene-1,4-diamine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbenzene-1,4-diamine sulfate, also known as 2-methyl-1,4-benzenediamine sulfate, is an organic compound with the molecular formula C7H10N2O4S. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and a methyl group is substituted at the 2 position. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzene-1,4-diamine sulfate typically involves the nitration of toluene to produce 2-methyl-1,4-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions for nitration include the use of concentrated nitric acid and sulfuric acid at low temperatures. The hydrogenation process is carried out using a suitable catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of 2-methylbenzene-1,4-diamine sulfate follows similar synthetic routes but on a larger scale. The nitration and hydrogenation processes are optimized for efficiency and yield. The final product is obtained by reacting the 2-methyl-1,4-benzenediamine with sulfuric acid to form the sulfate salt.
Análisis De Reacciones Químicas
Types of Reactions
2-methylbenzene-1,4-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-methylbenzene-1,4-diamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylbenzene-1,4-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved include oxidation-reduction reactions and electrophilic aromatic substitution.
Comparación Con Compuestos Similares
Similar Compounds
2-methylbenzene-1,4-diamine: The base compound without the sulfate group.
1,4-benzenediamine: Lacks the methyl group at the 2 position.
2,5-diaminotoluene: Similar structure but with amino groups at the 2 and 5 positions.
Uniqueness
2-methylbenzene-1,4-diamine sulfate is unique due to the presence of both amino and methyl groups on the benzene ring, as well as the sulfate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C14H20N4O4S-2 |
|---|---|
Peso molecular |
340.40 g/mol |
Nombre IUPAC |
2-methylbenzene-1,4-diamine;sulfate |
InChI |
InChI=1S/2C7H10N2.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
Clave InChI |
QJQAWXLTVVHVEL-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)N)N.CC1=C(C=CC(=C1)N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


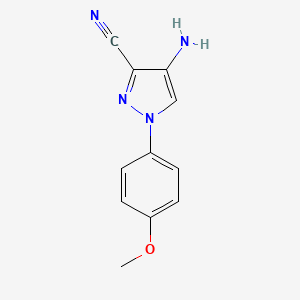
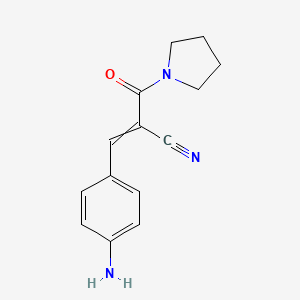
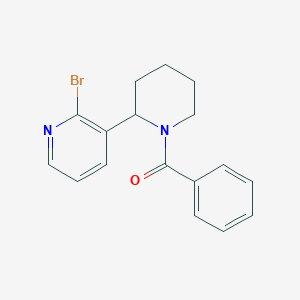

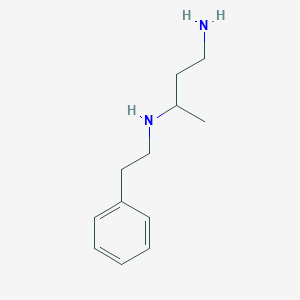

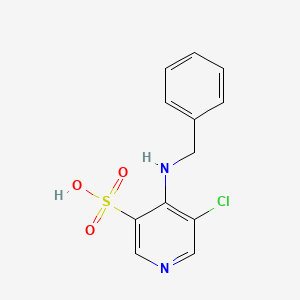
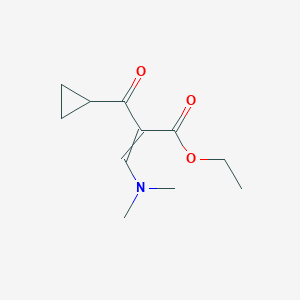
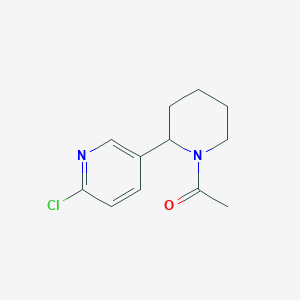
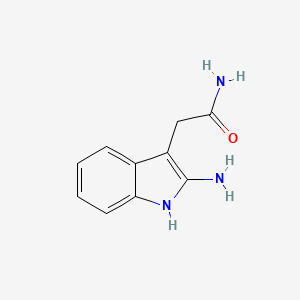
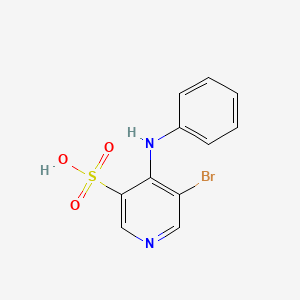

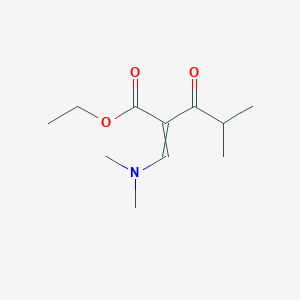
![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
